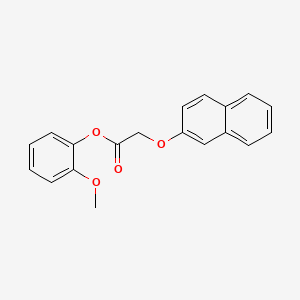
2-Methoxyphenyl (naphthalen-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl (naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C19H16O4. It is known for its unique structure, which combines a methoxyphenyl group with a naphthalen-2-yloxy group through an acetate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl (naphthalen-2-yloxy)acetate typically involves the esterification of 2-methoxyphenol with naphthalen-2-yloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyphenyl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl (naphthalen-2-yloxy)acetate.
Reduction: Formation of 2-methoxyphenyl (naphthalen-2-yloxy)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methoxyphenyl (naphthalen-2-yloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenyl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyphenyl (2-naphthyloxy)acetate
- 2-Methylphenyl (2-naphthyloxy)acetate
- Methyl 2-(naphthalen-2-yl)acetate
Uniqueness
2-Methoxyphenyl (naphthalen-2-yloxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the naphthalen-2-yloxy group contributes to its aromaticity and potential biological activity .
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C19H16O4/c1-21-17-8-4-5-9-18(17)23-19(20)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3 |
Clé InChI |
SQGONYQRNLGLQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


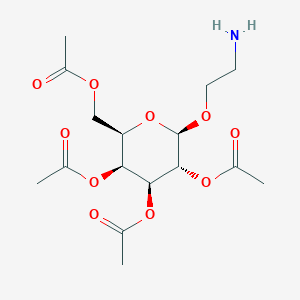
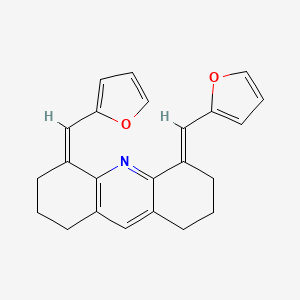

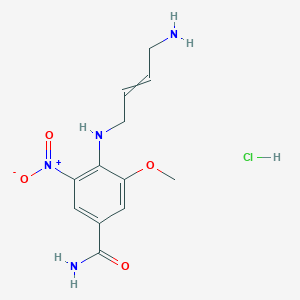
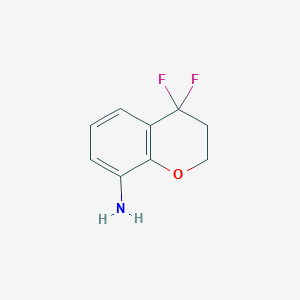
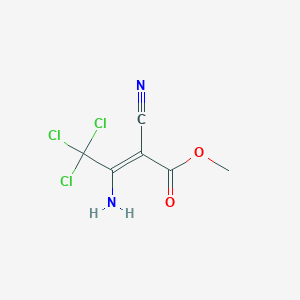
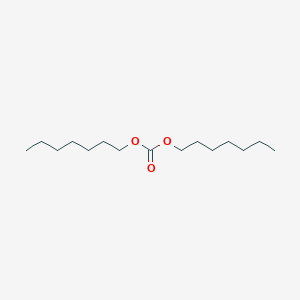

![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
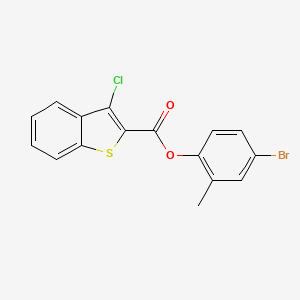
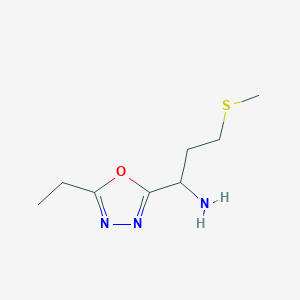
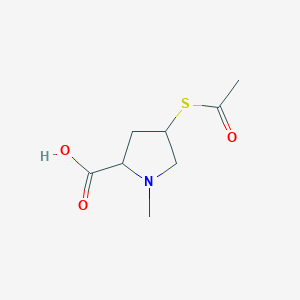
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)

